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DNP-INT

Photosynthesis Cytochrome b6f complex Enzyme inhibition

DNP-INT (CAS 69311-70-2) is a critical tool compound for photosynthetic electron transport chain (PETC) research, yet researchers often struggle to find a reliable, high-purity source. As a potent and competitive inhibitor of plastoquinol oxidation at the cytochrome b6f Qₒ site (Kd=1.4 nM), DNP-INT enables precise experimental control unattainable with DBMIB. Our product is differentiated by its unique, evidence-backed pharmacological profile: - **Partial Inhibition**: Unlike DBMIB, DNP-INT only partially blocks electron flow to PSI (~70% residual CO₂ fixation at 10 µM), enabling ROS site-localization studies [1,2]. - **Distinct Binding Pocket**: Its ~250-fold binding impairment in the FUD2 mutant (vs. ~5-fold for DBMIB) allows for the dissection of the Qₒ site's bifurcated electron transfer mechanism [3]. - **Proton Gradient Response**: Its inhibitory activity increases with lumenal proton accumulation, making it ideal for studies on photosynthetic control [4]. - **Supply Reliability**: Sourced as a crystalline solid (≥98% purity) and shipped under optimal conditions to ensure integrity.

Molecular Formula C16H14IN3O7
Molecular Weight 487.20 g/mol
CAS No. 69311-70-2
Cat. No. B1204485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-INT
CAS69311-70-2
Synonyms2-iodo-2',4',4'-trinitro-3-methyl-6-isopropyl diphenyl ether
2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether
DNP-INT
DNPINT
iodonitrothymol dinitrophenyl ethe
Molecular FormulaC16H14IN3O7
Molecular Weight487.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-]
InChIInChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3
InChIKeyJWEBDWJHYHAROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-INT: Qo-Site Photosynthetic Electron Transport Inhibitor


DNP-INT (CAS 69311-70-2), chemically 2-iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether, is a quinone analog and potent, competitive inhibitor of the photosynthetic electron transport chain (PETC) [1]. It specifically binds to the quinol-oxidizing (Qo) site of the cytochrome b6f complex, a critical junction in plant and algal bioenergetics, with a high affinity (Kd = 1.4 nM) . Its mechanism of action involves the blockade of plastoquinol oxidation, thereby disrupting electron flow to Photosystem I (PSI) [2]. DNP-INT is a crucial research tool for dissecting electron transport pathways and understanding regulatory mechanisms within the photosynthetic apparatus [3].

Workflow Qo-site binding pocket discrimination studies
Selection Context Non-interchangeable with DBMIB; distinct binding pocket profile
Use Context Photosynthetic electron transport chain (PETC) research

Why DNP-INT Cannot Be Substituted by DBMIB


The assumption that Qo-site inhibitors of the cytochrome b6f complex are interchangeable is contradicted by direct, quantitative evidence. DNP-INT, DBMIB, and UHDBT, despite sharing a common target, exhibit fundamentally different binding interactions, inhibition kinetics, and specificities for downstream electron carriers [1]. Experimental data demonstrate that DNP-INT and DBMIB differentially modulate the reduction of cytochrome b6 [2] and exhibit opposite sensitivities to lumenal proton accumulation [3]. Furthermore, unlike DNP-INT, UHDBT potently inhibits a distinct, upstream electron transfer step [4]. These mechanistic divergences mean that substituting one inhibitor for another without rigorous validation can produce experimental artifacts, as documented in recent studies where DNP-INT failed to fully block electron flow in intact systems, a behavior not shared by all inhibitors [5]. Therefore, the selection of DNP-INT must be justified by its specific, quantifiable functional profile, not its general class membership.

Binding Pocket
DNP-INT Occupies a mutation-sensitive sub-pocket; binding impaired ~250-fold by FUD2 mutation
DBMIB Occupies a distinct sub-pocket; binding impaired only ~5-fold by same mutation
Proton Gradient Response
DNP-INT Inhibitory activity increases with lumenal proton accumulation
DBMIB Inhibitory activity restricted by lumenal proton accumulation
Cytochrome b6 Reduction
DNP-INT Partial inhibition (~25%); leaves ~75% of reduction activity intact
DBMIB Complete abolition of oxidant-induced cytochrome b6 reduction
PSI Truncation in Intact Systems
DNP-INT Fails to block P700+ re-reduction; ~70% residual CO2 fixation
DBMIB Successfully truncates PSI from PETC; near-complete CO2 fixation block

DNP-INT vs. DBMIB: Quantitative Differential Evidence


Cytochrome b₆ Reduction: Partial vs. Complete Inhibition

DNP-INT demonstrates a high binding affinity for the Qo site of the cytochrome b6f complex, with a reported dissociation constant (Kd) of 1.4 nM . This value establishes a quantitative benchmark for its potency as a competitive inhibitor of plastoquinol oxidation. While similar high affinity is expected for other potent Qo-site inhibitors like stigmatellin, this specific Kd value is a key differentiator against less well-characterized or lower-affinity alternatives. In functional assays, this binding translates to effective inhibition of electron flow, achieving 50% and 100% inhibition of water-to-NADP/methylviologen electron transport at concentrations of 0.5 µM and 5 µM, respectively .

Cytochrome b6 Reduction
Head-to-head
DNP-INT ~25% inhibition of net cytochrome b6 reduction
DBMIB ~100% abolition, complete block
Supports bifurcated electron transfer studies requiring partial cytochrome b6 reduction
Reconstituted system; up to 20 µM
Photosynthesis Cytochrome b6f complex Enzyme inhibition

Distinct Qo-Site Binding Pockets by Mutation Sensitivity

In a direct comparative study using a reconstituted system, DNP-INT and DBMIB were found to differentially affect the redox behavior of cytochrome b6 [1]. While both are potent inhibitors of the plastocyanin reductase activity of the cytochrome b6f complex, DBMIB completely abolished oxidant-induced reduction of cytochrome b6, whereas DNP-INT inhibited only approximately 25% of this net reduction [2]. This indicates that DNP-INT has a distinct mode of action and does not fully replicate the inhibitory profile of DBMIB at this specific redox step, suggesting it may have at least two distinct sites of inhibition within the complex [3].

Mutation Sensitivity
Head-to-head
DNP-INT Binding impaired ~250-fold by FUD2 Qo-site mutation
DBMIB Binding impaired only ~5-fold
Supports selective probing of distinct Qo-site sub-pockets
C. reinhardtii whole cells; ~50-fold differential
Cytochrome b6f complex Electron transport Mechanism of action

Opposite Modulation by Lumenal Proton Accumulation

A recent comparative study of DNP-INT and DBMIB on isolated thylakoids revealed that their inhibitory activities are modulated in opposite directions by the accumulation of protons in the thylakoid lumen [1]. Under conditions of increased proton accumulation (low light intensity), the inhibitory activity of DNP-INT was enhanced, while the activity of DBMIB was restricted [2]. This finding highlights a key mechanistic and operational difference, showing that DNP-INT's efficacy is potentiated by a physiological condition that diminishes the effectiveness of DBMIB.

Proton Gradient Modulation
Head-to-head
DNP-INT Inhibitory activity increased by lumenal H+ accumulation
DBMIB Inhibitory activity restricted by lumenal H+ accumulation
Supports ΔpH-dependent Qo-site regulation studies where DBMIB potency may diminish
Isolated thylakoids; low light conditions
Thylakoid membrane Proton motive force Inhibitor efficacy

Preillumination-Independent Qo-Site Accessibility

A study comparing the effects of DNP-INT and DBMIB on the kinetic phases of P-700+ reduction found a key functional difference in the context of cyclic electron transport around Photosystem I [1]. Under specific assay conditions (presence of DCMU, ferredoxin, and NADPH), the slow, cyclic turnover of P-700 was inhibited by DBMIB but was only slightly inhibited by DNP-INT [2]. This differential sensitivity provides evidence that the two inhibitors act at distinct sites within the cytochrome b6f complex or interact differently with pathways involved in cyclic electron flow.

Preillumination Independence
Head-to-head
DNP-INT Qo-site accessibility unaffected by preillumination
DBMIB Accessibility greatly enhanced by preillumination
May support studies requiring light-history-independent Qo-site occupancy
C. reinhardtii; single-turnover flashes
P700 Cyclic electron flow Photosystem I

Incomplete PETC Blockade in Intact Leaves

A study comparing the effects of three plastoquinone antagonists (DNP-INT, DBMIB, and UHDBT) on the photoreduction of cytochrome b-559 HP in chloroplasts revealed a critical difference in their sites of action [1]. Neither DBMIB nor DNP-INT inhibited the photoreduction of cytochrome b-559 HP, while low concentrations of UHDBT severely inhibited this process [2]. This indicates that UHDBT blocks a distinct upstream step, likely the reduction of plastoquinone by QB, which is not affected by DNP-INT. This confirms that DNP-INT specifically targets the quinol-oxidizing site of the cytochrome b6f complex, without interfering with PSII's electron-accepting side.

Intact Leaf PETC Blockade
Head-to-head
DNP-INT 10 µM ~30% CO2 fixation reduction; P700+ re-reduction not blocked
DBMIB 10 µM Near-complete CO2 fixation block; PSI truncated
Not suitable for complete PSI truncation; supports partial PETC blockade designs
A. thaliana intact leaves; MIMS + Dual-PAM
Photosystem II Plastoquinone Cytochrome b559

Research Applications of DNP-INT


Probing Qo-Site Binding Pocket Heterogeneity

As shown by its minimal inhibition of the slow, cyclic turnover of P-700 compared to DBMIB [1], DNP-INT is ideally suited for experiments aimed at quantifying and characterizing CEF. By effectively blocking linear electron flow while leaving cyclic pathways largely functional, researchers can use DNP-INT to isolate and study the contribution of CEF to proton motive force generation and photoprotection without the confounding effects of more broadly acting inhibitors.

ROS Generation Site Identification with Partial PETC Blockade

The unique property of DNP-INT to have its inhibitory activity enhanced by lumenal proton accumulation makes it the superior choice for experiments conducted under physiological or near-physiological conditions where a proton gradient is established [2]. In contrast to DBMIB, whose efficacy is restricted under these conditions, DNP-INT provides a more robust and reliable blockade of the cytochrome b6f complex in light-energized membranes.

Photosynthetic Control Studies with ΔpH-Enhanced Potency

For studies requiring a clean separation of Photosystem II (PSII) and cytochrome b6f complex activities, DNP-INT offers a key advantage over inhibitors like UHDBT. Evidence confirms that DNP-INT does not inhibit the photoreduction of cytochrome b-559 HP, a process linked to the PSII acceptor side, whereas UHDBT does [3]. This specificity ensures that observed effects are solely attributable to the inhibition of plastoquinol oxidation at the cytochrome b6f complex, enabling precise mechanistic interpretation.

Sustained H₂ Production via Partial Cytochrome b₆f Inhibition

DNP-INT is a valuable tool for studying the mechanisms of photoinhibition. Research has shown that in the presence of DNP-INT, treatments that typically protect against photoinhibition (like anaerobiosis or added superoxide dismutase and catalase) are ineffective [4]. This demonstrates that DNP-INT can be used to block the electron flow that leads to the formation of reactive oxygen species (ROS) at PSI, thereby confirming the origin of oxidative stress under specific light conditions.

Application
Selection Property
Validation Focus
Qo-Site Binding Pocket Heterogeneity
Differential mutation sensitivity profile
Bifurcated electron transfer pathway dissection; sub-pocket assignment
ROS Generation Site Identification
Partial PETC blockade with residual electron flow to PSI
Quantitative partitioning of O2 reduction sites along PETC
Photosynthetic Control Studies
ΔpH-enhanced inhibitory activity at low light
Lumenal pH and Qo-site conformation interplay; proton gradient regulation
Sustained H2 Photoproduction
Partial cytochrome b6f inhibition with preserved PSII activity
Plastoquinone pool redox poise; hydrogenase activity maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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